17-Deoxycortolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

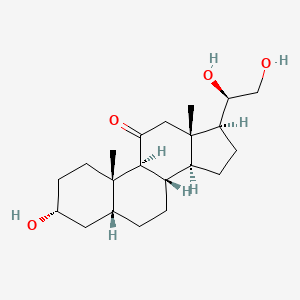

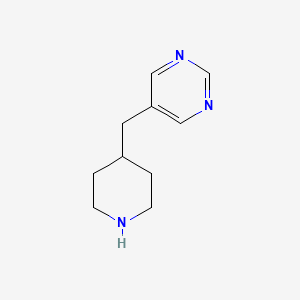

17-Deoxycortolone is a biochemical compound used for proteomics research . It has a molecular formula of C21H34O4 and a molecular weight of 350.49 .

Physical And Chemical Properties Analysis

17-Deoxycortolone has a molecular weight of 350.49 and a molecular formula of C21H34O4 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique

Neuroprotective Activity of Steroids : 17-beta estradiol, a related steroid, demonstrates potent neuroprotective activity against oxidative stress-induced cell damage in neuronal cells, which may have implications for the prevention and treatment of Alzheimer's disease (Behl et al., 1995).

Metabolism of Steroids : The metabolism of 1-dehydro-17-hydroxycorticosteroids in humans has been studied, highlighting differences when compared with the metabolism of cortisone and cortisol (Slaunwhite & Sandberg, 1957).

Inhibition of Steroidogenesis : Fluconazole, an antifungal agent, has been found to inhibit human adrenocortical steroidogenesis in vitro. This indicates potential applications in controlling hypercortisolism in Cushing's syndrome (van der Pas et al., 2012).

Effects on Germinal Vesicle Breakdown : 17α-hydroxy-20β-dihydroprogesterone, a compound similar to 17-Deoxycortolone, has been found to be effective in inducing germinal vesicle breakdown in brook trout oocytes (Duffey & Goetz, 1980).

Analysis of Urinary Steroids : A method for the analysis of urinary 17-hydroxycorticosteroids, related to 17-Deoxycortolone, has been developed. This method is useful for estimating the urinary metabolites of cortisol (Few, 1961).

Diagnostic Applications : 21-deoxycortisol has been identified as a new marker for virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency, indicating the diagnostic importance of these steroid compounds (Fiet et al., 1989).

Microbial Metabolism of Steroids : The microbial metabolism of steroids, including 17-hydroxyprogesterone and 11-deoxycortisol, by Arthrobacter simplex reveals insights into side-chain and ring cleavage processes (Mahato et al., 1988).

Mass Spectrometry in Steroid Analysis : Development of a tandem mass spectrometry assay for adrenal steroids including 11-deoxycortisol (11DC) and 17-hydroxyprogesterone (17OHP) has significant implications in the diagnosis of congenital adrenal hyperplasia (Kushnir et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19-,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYONPIMXAHRCT-ZRQOLJPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Deoxycortolone | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)

![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)